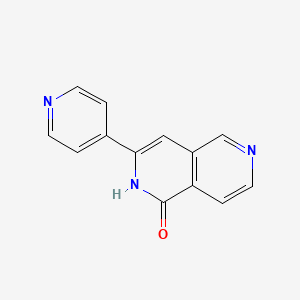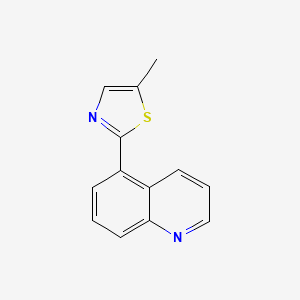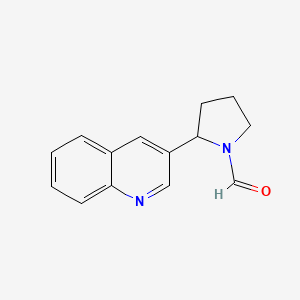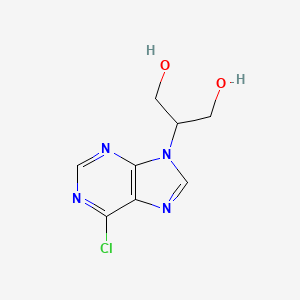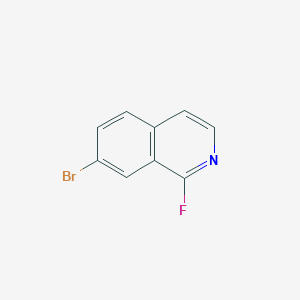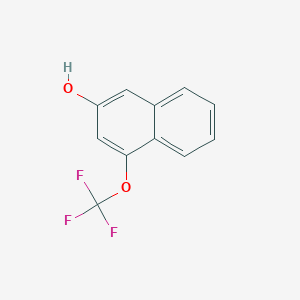
5-Bromo-2-(chloromethyl)-3-fluorothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(chloromethyl)-3-fluorothiophene: is a heterocyclic compound that contains bromine, chlorine, and fluorine atoms attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(chloromethyl)-3-fluorothiophene typically involves the halogenation of thiophene derivatives. One common method includes the bromination of 2-(chloromethyl)-3-fluorothiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available thiophene derivatives. The process includes halogenation, purification, and crystallization steps to ensure high purity and yield. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve this.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(chloromethyl)-3-fluorothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-(chloromethyl)-3-fluorothiophene.
Scientific Research Applications
5-Bromo-2-(chloromethyl)-3-fluorothiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(chloromethyl)-3-fluorothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The presence of halogen atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorothiophene
- 2-(Chloromethyl)-3-fluorothiophene
- 5-Bromo-3-fluorothiophene
Uniqueness
5-Bromo-2-(chloromethyl)-3-fluorothiophene is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the thiophene ring. This combination of halogens imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C5H3BrClFS |
|---|---|
Molecular Weight |
229.50 g/mol |
IUPAC Name |
5-bromo-2-(chloromethyl)-3-fluorothiophene |
InChI |
InChI=1S/C5H3BrClFS/c6-5-1-3(8)4(2-7)9-5/h1H,2H2 |
InChI Key |
GGNYYPJXQSOXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11880560.png)
